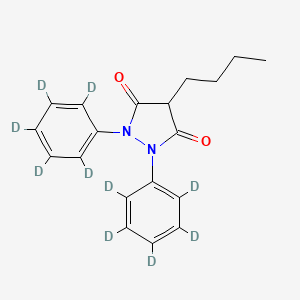

Phenylbutazone(diphenyl-d10)

Description

BenchChem offers high-quality Phenylbutazone(diphenyl-d10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylbutazone(diphenyl-d10) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDGNCVAMGZFE-MIPJZDBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(C(=O)N2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016401 | |

| Record name | Phenylbutazone-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-69-0 | |

| Record name | Phenylbutazone-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenylbutazone(diphenyl-d10) physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Phenylbutazone(diphenyl-d10)

Introduction

Phenylbutazone(diphenyl-d10), the deuterated analog of Phenylbutazone, serves as a critical internal standard for the quantitative analysis of Phenylbutazone in biological matrices by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Phenylbutazone itself is a potent non-steroidal anti-inflammatory drug (NSAID) historically used in human medicine for conditions like rheumatoid arthritis and gout, though its use is now largely restricted to veterinary medicine, particularly in horses, due to concerns about adverse effects.[2][3] This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and mechanism of action of Phenylbutazone(diphenyl-d10).

Physical and Chemical Properties

The introduction of ten deuterium atoms on the phenyl rings of Phenylbutazone results in a higher molecular weight compared to the parent compound. This isotopic labeling is crucial for its use as an internal standard, as it is chemically similar to the analyte but distinguishable by mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | [4] |

| Synonyms | Phenylbutazone-d10, Phenylbutazone (diphenyl-D10) | [4] |

| CAS Number | 1219794-69-0 | [4] |

| Molecular Formula | C₁₉H₁₀D₁₀N₂O₂ | [4] |

| Molecular Weight | 318.4 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | No data available for d10. Phenylbutazone (non-deuterated): 104-107 °C | [6][7][8] |

| Solubility | In Vitro: DMSO: ≥ 100 mg/mL; H₂O: 0.67 mg/mL (with sonication) | [1] |

| Phenylbutazone (non-deuterated): Soluble in ethanol (~50 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (~25 mg/ml). Sparingly soluble in alcohol and practically insoluble in water. | [7][9] | |

| Stability | Stable under recommended storage conditions. | [10] |

Mechanism of Action

Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade.[2][11] By blocking COX enzymes, Phenylbutazone reduces the synthesis of prostaglandins, leading to diminished inflammation, pain, and fever.[4][11] The deuterated form, Phenylbutazone(diphenyl-d10), is expected to follow the same mechanism of action.

Mechanism of Action of Phenylbutazone.

Experimental Protocols

Phenylbutazone(diphenyl-d10) is primarily used as an internal standard in analytical methods for the quantification of Phenylbutazone. Below are summaries of typical experimental protocols.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is adapted from methods developed for the screening and quantification of Phenylbutazone in equine plasma.

-

Objective: To extract Phenylbutazone and its metabolites from plasma samples.

-

Procedure:

-

Spike a known concentration of Phenylbutazone(diphenyl-d10) internal standard into the plasma sample.

-

Perform liquid-liquid extraction to recover the analytes.

-

Separate the analytes using a reversed-phase column.

-

Identify and quantify the analytes using mass spectrometry with selected reaction monitoring in negative electrospray ionization mode.[12]

-

-

Expected Outcome: Extraction recovery for both Phenylbutazone and its metabolite oxyphenbutazone is typically greater than 80%.[12]

Sample Preparation: Solid-Phase Extraction (SPE) for Tissue

This protocol is a general procedure for extracting Phenylbutazone from tissue samples, such as horse meat.

-

Objective: To isolate Phenylbutazone from complex tissue matrices for LC-MS/MS analysis.

-

Procedure:

-

Homogenize 2g of the tissue sample in a centrifuge tube.

-

Add the Phenylbutazone(diphenyl-d10) internal standard.

-

Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase, then vortex and incubate for 1 hour at 37°C.[13]

-

Add 10 mL of acetonitrile (ACN), shake vigorously, and centrifuge. Collect the supernatant.

-

Repeat the extraction with 5 mL of ACN and combine the supernatants.

-

Apply the extract to a conditioned C18 SPE cartridge.

-

Elute the analyte with 4 mL of ACN and evaporate to dryness.

-

Reconstitute the sample in the mobile phase and filter before injection into the LC-MS/MS system.[13]

-

LC-MS/MS Analysis

This is a representative method for the quantitative analysis of Phenylbutazone using its deuterated internal standard.

-

Instrumentation: An HPLC or UHPLC system coupled with a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection: Selected Reaction Monitoring (SRM) of precursor and product ions for both Phenylbutazone and Phenylbutazone(diphenyl-d10).

-

-

Quantification: The concentration of Phenylbutazone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Typical workflow for Phenylbutazone analysis.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of Phenylbutazone and its deuterated analog. For Phenylbutazone(diphenyl-d10), the absence of signals corresponding to the phenyl protons in the ¹H NMR spectrum would confirm the successful deuteration. NMR is also a precise method for the quantitative analysis of Phenylbutazone in pharmaceutical preparations.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the pyrazolidinedione ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and elemental composition of Phenylbutazone(diphenyl-d10).

Conclusion

Phenylbutazone(diphenyl-d10) is an indispensable tool for the accurate quantification of Phenylbutazone in various research and regulatory settings. Its physical and chemical properties are closely related to its non-deuterated parent compound, with the key difference being its increased molecular weight, which allows for its use as an ideal internal standard in mass spectrometry-based analytical methods. The well-established protocols for sample preparation and LC-MS/MS analysis, combined with the clear understanding of its mechanism of action, provide a robust framework for its application in pharmaceutical and veterinary research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 4. Phenylbutazone(diphenyl-d10) | C19H20N2O2 | CID 154735120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PHENYLBUTAZONE USP - PCCA [pccarx.com]

- 7. Phenylbutazone | 50-33-9 [chemicalbook.com]

- 8. Phenylbutazone [drugfuture.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. nbinno.com [nbinno.com]

- 12. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cgfarad.ca [cgfarad.ca]

- 15. Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

What is Phenylbutazone(diphenyl-d10) used for in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Phenylbutazone-d10 in modern research, with a primary focus on its application as an internal standard in quantitative analytical methodologies. Due to its chemical and physical similarity to Phenylbutazone, this stable isotope-labeled compound is an indispensable tool for ensuring accuracy and precision in complex biological matrices.

Core Applications in Research

Phenylbutazone-d10, a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone, serves a singular but vital purpose in research: it is a highly effective internal standard for quantitative analysis.[1] Its use is predominantly in the field of analytical chemistry, specifically in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

The addition of a known quantity of Phenylbutazone-d10 to a sample at the beginning of the analytical process allows for the correction of analyte loss during sample preparation and instrumental analysis. This is because Phenylbutazone-d10 behaves almost identically to the unlabeled Phenylbutazone throughout the extraction, derivatization, and chromatographic separation processes. However, it can be distinguished by its higher mass in the mass spectrometer, allowing for accurate quantification of the target analyte.

Key research areas where Phenylbutazone-d10 is employed include:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Phenylbutazone in various species.

-

Drug Metabolism Studies: To identify and quantify metabolites of Phenylbutazone, such as oxyphenbutazone.

-

Residue Analysis: For the detection and quantification of Phenylbutazone residues in animal tissues and food products, which is crucial for food safety and regulatory compliance.[2]

-

Forensic Toxicology: In the analysis of biological samples for the presence of Phenylbutazone, particularly in equine sports to monitor for illicit use.

Quantitative Data for Analytical Methods

The following tables summarize key quantitative parameters for the use of Phenylbutazone-d10 as an internal standard in LC-MS/MS analysis.

Table 1: Mass Spectrometry Parameters for Phenylbutazone (PBZ), Oxyphenbutazone (OXPBZ), and Phenylbutazone-d10 (PBZ-D10)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PBZ | 309.2 | 160.1 | 25 |

| OXPBZ | 325.2 | 148.1 | 20 |

| PBZ-D10 | 319.2 | 165.1 | 25 |

Data sourced from a study on the analysis of phenylbutazone residues in horse tissues.[2]

Table 2: Calibration and Quality Control Sample Concentrations

| Analyte | Matrix | Calibration Standard Concentrations (ng/g or ng/mL) | Quality Control (QC) Sample Concentrations (ng/g or ng/mL) | Internal Standard Concentration (ng/g or ng/mL) |

| PBZ & OXPBZ | Horse Tissue | 0.5, 1.0, 2.0, 5.0, 10, 15, 25, 50, 100 | 10 | 20 (PBZ-D10) |

| PBZ & OXPBZ | Equine Plasma | 0.05, 0.1, 0.5, 1, 5, 10, 20 (µg/mL) | Not Specified | d9-labeled phenylbutazone |

Concentration data is compiled from studies on phenylbutazone residue analysis in horse tissues and equine plasma.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Phenylbutazone-d10 as an internal standard. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Analysis of Phenylbutazone and Oxyphenbutazone in Equine Tissues

This protocol is adapted from a method for the determination of Phenylbutazone and its metabolite in horse kidney, muscle, and liver.[2]

1. Sample Preparation and Extraction:

-

Weigh 2.00 ± 0.02 g of homogenized tissue into a 50 mL centrifuge tube.

-

Fortify with 10 µL of 2 µg/mL Phenylbutazone-d10 internal standard working solution.

-

Allow the sample to stand for 15 minutes.

-

Add appropriate amounts of Phenylbutazone and Oxyphenbutazone for calibration standards and quality control samples.

-

Proceed with enzymatic hydrolysis (if required to release conjugated metabolites).

-

Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes. A common SPE procedure involves using Oasis WAX cartridges.[2]

-

Evaporate the extract to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

Protocol 2: Determination of Phenylbutazone in Horse Meat

This protocol is based on a method for the validated determination of Phenylbutazone in horse meat.[4]

1. Sample Preparation and Extraction:

-

Weigh 2 g of homogenized horse meat into a 15 mL centrifuge tube.

-

Add the internal standard (Phenylbutazone-d10 or a ¹³C-labeled version).

-

Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase for enzymatic hydrolysis.

-

Incubate the sample for 1 hour at 37 °C.

-

After cooling, perform an extraction with acetonitrile.

-

The extract is then passed through a silica cartridge for defatting, followed by a C18 SPE cartridge for cleanup.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

-

The reconstituted sample is filtered and injected into the LC-MS/MS system for analysis.

-

A triple quadrupole mass spectrometer is used for detection.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analysis of Phenylbutazone using Phenylbutazone-d10 as an internal standard.

Caption: General workflow for Phenylbutazone analysis in tissues.

Caption: Detailed sample cleanup workflow for horse meat analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cgfarad.ca [cgfarad.ca]

- 3. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of Phenylbutazone(diphenyl-d10) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of Phenylbutazone(diphenyl-d10) as an internal standard in quantitative analytical methods. It details the underlying principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers insights into experimental design and data interpretation.

The Core Principle: What is an Internal Standard?

In quantitative analysis, an internal standard (IS) is a chemical substance that is added in a constant amount to all samples, calibration standards, and quality controls in an analysis. The fundamental premise of using an IS is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be a compound that behaves chemically and physically similarly to the analyte of interest but can be clearly distinguished by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as Phenylbutazone(diphenyl-d10), are considered the gold standard for use as internal standards in mass spectrometry.[1]

The quantification of the analyte is based on the ratio of the analytical signal of the analyte to that of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve. This approach significantly improves the accuracy and precision of the analytical method.[2]

Phenylbutazone(diphenyl-d10): An Ideal Internal Standard for Phenylbutazone Analysis

Phenylbutazone(diphenyl-d10), also referred to as PBZ-D10, is a deuterated analog of Phenylbutazone. In this molecule, ten hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an exemplary internal standard for the quantification of Phenylbutazone for several key reasons:

-

Chemical and Physical Equivalence : Phenylbutazone(diphenyl-d10) has nearly identical chemical and physical properties to Phenylbutazone. This includes its solubility, extraction efficiency, and chromatographic retention time.[3] This similarity ensures that any loss of the analyte during sample processing steps (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the internal standard.[4]

-

Mass Spectrometric Distinguishability : While chemically similar, the deuterated standard has a higher mass than the native analyte. This mass difference allows for their distinct detection and quantification by a mass spectrometer, typically in selected reaction monitoring (SRM) mode.[5]

-

Co-elution in Chromatography : Due to their similar physicochemical properties, Phenylbutazone and its deuterated internal standard co-elute during liquid chromatography. This co-elution is crucial as it ensures that both compounds are subjected to the same matrix effects and ionization conditions in the mass spectrometer's source at the same time, thereby providing the most accurate correction.

Mechanism of Action in an Analytical Workflow

The "mechanism of action" of Phenylbutazone(diphenyl-d10) as an internal standard is not biological but rather a series of corrective actions throughout the analytical process. A known concentration of the internal standard is added to the biological sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation procedure.[6][7]

The diagram below illustrates the principle of quantification using an internal standard.

Caption: Principle of quantification using an internal standard.

The workflow for a typical bioanalytical method using Phenylbutazone(diphenyl-d10) as an internal standard is depicted below.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aesan.gob.es [aesan.gob.es]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cgfarad.ca [cgfarad.ca]

- 7. cgfarad.ca [cgfarad.ca]

An In-depth Technical Guide to the Synthesis and Characterization of Phenylbutazone(diphenyl-d10)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Phenylbutazone(diphenyl-d10), a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Phenylbutazone. The inclusion of deuterium atoms in the diphenyl moieties makes it a valuable internal standard for quantitative analysis by mass spectrometry.[1] This document details a proposed synthesis pathway, experimental protocols for characterization, and quantitative data presented for ease of comparison.

Physicochemical Properties

Phenylbutazone(diphenyl-d10) is the deuterium-labeled form of Phenylbutazone.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₀D₁₀N₂O₂[1] |

| Molecular Weight | 318.44 g/mol [1] |

| IUPAC Name | 4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione[2] |

| CAS Number | 1219794-69-0[2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis pathway for Phenylbutazone(diphenyl-d10).

Experimental Protocols

This protocol is adapted from known procedures for the synthesis of Phenylbutazone intermediates.[3][4]

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel is charged with dichloroethylamine (3 L).

-

Catalyst Addition: Cuprous chloride (6.2 mol) is added in batches while maintaining a stirring speed of 130-150 rpm.

-

Heating: The solution temperature is raised to 70-75°C and the reaction is allowed to proceed for 3-4 hours.

-

Addition of Diethyl Malonate: Diethyl malonate (6.1 mol) is added dropwise. After the addition is complete, stirring is continued for another 70-90 minutes.

-

Addition of n-Aminobutane: n-Aminobutane (6.6-6.8 mol) is added, and the reaction is continued for 5-6 hours, followed by reflux for 3-4 hours.

-

Work-up: Dichloroethylamine is removed by distillation under reduced pressure. The solution is then cooled to 15-18°C, and 3 L of a 15-20% sodium chloride solution is added. The mixture is stirred at 160-190 rpm for 40-70 minutes.

-

Purification: The aqueous layer is separated, and the oil layer is distilled under reduced pressure (2.2-2.3 kPa), collecting the fraction at 130-135°C. The product is then washed with a salt solution and hexane, and recrystallized from ethyl acetate to yield diethyl n-butylmalonate.

Phenylbutazone(diphenyl-d10) is primarily used as an internal standard in LC-MS/MS analysis.[5][6]

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Prepare stock solutions of Phenylbutazone(diphenyl-d10) at a concentration of 1000 µg/mL in methanol.[7]

-

Prepare working standard solutions by diluting the stock solution with methanol to the desired concentration (e.g., 10 µg/mL).[7]

-

For analysis of biological matrices, a protein precipitation or solid-phase extraction (SPE) step is typically employed. For example, in horse meat analysis, samples are enzymatically hydrolyzed, extracted with acetonitrile, and cleaned up using a C18 SPE cartridge.[7]

-

-

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column is commonly used.[8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate, pH 3.9) and an organic component (e.g., methanol or acetonitrile) is typical.[5][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for selected reaction monitoring (SRM).

-

Ionization: Heated electrospray ionization (HESI) in negative ion mode is often employed.[7]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of Phenylbutazone(diphenyl-d10) in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Spectra:

-

¹H NMR: The spectrum is expected to be similar to that of non-deuterated Phenylbutazone, but with the absence of signals corresponding to the two phenyl rings. The signals for the butyl group protons should be present.

-

¹³C NMR: The spectrum will show signals for the butyl group carbons and the pyrazolidinedione ring carbons. The signals for the deuterated phenyl carbons may be broadened or absent depending on the instrument parameters.[9]

-

Characterization Data

The following table summarizes the mass spectrometry parameters for the analysis of Phenylbutazone and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Phenylbutazone | 307.4 | 279.5, 131 | Negative ESI[8] |

| Phenylbutazone(diphenyl-d10) | 319.2 | - | Positive ESI[6] |

| Phenylbutazone-diphenyl ¹³C₁₂ (IS) | - | - | Negative ESI[7] |

Note: Specific product ions for Phenylbutazone(diphenyl-d10) were not detailed in the provided search results, but would be expected to show a +10 Da shift from the non-deuterated fragments containing the phenyl rings.

The following ¹H NMR data for non-deuterated Phenylbutazone in CDCl₃ can be used as a reference.[10] For Phenylbutazone(diphenyl-d10), the signals for the aromatic protons (A and B) would be absent.

| Assignment | Chemical Shift (ppm) |

| A (Aromatic) | 7.33 - 7.30 |

| B (Aromatic) | 7.176 |

| C (CH) | 3.389 |

| D (CH₂) | 2.083 |

| E (CH₂) | 1.487 |

| F (CH₂) | 1.368 |

| G (CH₃) | 0.900 |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized Phenylbutazone(diphenyl-d10).

Caption: Workflow for the characterization of Phenylbutazone(diphenyl-d10).

Conclusion

This technical guide outlines the synthesis and characterization of Phenylbutazone(diphenyl-d10). While a direct synthetic protocol is not widely published, a reliable pathway can be inferred from existing literature on Phenylbutazone synthesis. The characterization of this deuterated analog relies heavily on mass spectrometry and NMR spectroscopy to confirm its identity, purity, and isotopic enrichment. The data and protocols presented here provide a solid foundation for researchers and scientists working with this and other deuterated compounds in drug development and analytical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylbutazone(diphenyl-d10) | C19H20N2O2 | CID 154735120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 4. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 5. cgfarad.ca [cgfarad.ca]

- 6. cgfarad.ca [cgfarad.ca]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. High-resolution solid-state carbon-13 nuclear magnetic resonance spectra of mofebutazone, phenylbutazone, and oxyphenbutazone in relation to X-ray crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylbutazone(50-33-9) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Deuterium-Labeled Phenylbutazone for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of deuterium-labeled Phenylbutazone in in vitro studies. It covers the rationale for using deuterated analogs, their synthesis, and detailed experimental protocols for their evaluation. The information presented is intended to support researchers in drug metabolism, pharmacokinetics, and toxicology in designing and executing robust in vitro experiments.

Introduction: The Rationale for Deuterium Labeling

Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[1][2][3] Its use in humans has been limited due to adverse effects, but it remains a valuable tool in veterinary medicine and as a research compound.[1][3]

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful strategy in drug discovery and development.[4][5] This isotopic substitution can significantly alter the metabolic fate of a drug by leveraging the kinetic isotope effect (KIE).[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450 (CYP450), to break. This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile and reducing the formation of toxic metabolites.[7][8]

In the context of in vitro studies, deuterium-labeled Phenylbutazone serves two primary purposes:

-

Probing Metabolic Pathways: By selectively deuterating different positions on the Phenylbutazone molecule, researchers can investigate the specific sites of metabolism by CYP450 and other enzymes. A slower rate of metabolism at a deuterated position provides strong evidence that this site is a primary target for enzymatic modification.

-

Internal Standards for Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[9] They have nearly identical chemical properties to their non-deuterated counterparts, ensuring similar extraction efficiency and chromatographic behavior, but their increased mass allows for clear differentiation in the mass spectrometer, leading to highly accurate quantification of the parent drug and its metabolites.

Phenylbutazone Metabolism and Mechanism of Action

Phenylbutazone is extensively metabolized in the liver, primarily by CYP450 enzymes.[10][11] The main metabolites are oxyphenbutazone and γ-hydroxyphenylbutazone.[12][13] The formation of oxyphenbutazone is catalyzed by CYP3A97 in horses, while the production of γ-hydroxyphenylbutazone is inhibited by inhibitors of human CYP1A2 and CYP3A4.[10]

The anti-inflammatory effects of Phenylbutazone are a result of its inhibition of both COX-1 and COX-2 enzymes.[3][14] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[2][15]

Signaling Pathway Diagram

The following diagram illustrates the prostaglandin biosynthesis pathway and the inhibitory action of Phenylbutazone.

Caption: Phenylbutazone inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Data Presentation: Phenylbutazone In Vitro Activity

Table 1: In Vitro COX Inhibition of Phenylbutazone

| Compound | Enzyme | IC50 (μM) | Selectivity (COX-1/COX-2) | Reference |

| Phenylbutazone | COX-1 | 4.2 | 0.31 | [16] |

| Phenylbutazone | COX-2 | 13.4 | [16] | |

| Phenylbutazone | COX-1 | 1.8 | 0.13 | [17] |

| Phenylbutazone | COX-2 | 13.5 | [17] |

Table 2: In Vitro Metabolism Kinetics of Phenylbutazone in Equine Liver Microsomes

| Metabolite | Vmax (pmol/min/pmol P450) | Km (μM) | Reference |

| Oxyphenbutazone | 11.2 ± 1.2 | 126.8 ± 30.2 | [18] |

| γ-hydroxyphenylbutazone | 10.4 ± 0.6 | 122.9 ± 18.2 | [18] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments with Phenylbutazone and its deuterated analogs.

Synthesis of Deuterium-Labeled Phenylbutazone

While a specific, detailed protocol for the synthesis of deuterium-labeled Phenylbutazone is not widely published, a plausible route involves the use of deuterated starting materials in the synthesis of the Phenylbutazone intermediate, n-butyl diethyl malonate.[1][2] A potential strategy is outlined below:

Proposed Synthesis Workflow

Caption: A potential synthetic route for deuterium-labeled Phenylbutazone.

Note: This is a generalized workflow. The specific reaction conditions, including solvents, catalysts, and purification methods, would need to be optimized.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is adapted from established methods for studying drug metabolism in vitro.[19]

Objective: To determine the metabolic stability and identify the metabolites of deuterium-labeled and non-deuterated Phenylbutazone.

Materials:

-

Human or animal liver microsomes

-

Deuterium-labeled and non-deuterated Phenylbutazone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (deuterated or non-deuterated Phenylbutazone, e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound and identify the formed metabolites.

Data Analysis:

-

Metabolic Stability: Plot the percentage of the remaining parent compound against time. The half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of the natural log of the concentration versus time plot.

-

Metabolite Identification: Analyze the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites.

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol is based on standard methods for assessing the inhibitory potential of a compound on specific CYP450 isoforms.

Objective: To determine the IC50 value of deuterium-labeled and non-deuterated Phenylbutazone for specific CYP450 enzymes.

Materials:

-

Human liver microsomes or recombinant CYP450 enzymes

-

CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

Deuterium-labeled and non-deuterated Phenylbutazone at various concentrations

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare incubation mixtures containing liver microsomes, phosphate buffer, the specific probe substrate, and varying concentrations of the inhibitor (deuterated or non-deuterated Phenylbutazone). Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a specific time (e.g., 15 minutes) at 37°C.

-

Reaction Termination: Stop the reaction with ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the formation of the probe substrate's metabolite.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Phenylbutazone compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Logical Relationship Diagram for IC50 Determination

Caption: Logical flow for determining the IC50 value in a CYP450 inhibition assay.

Conclusion

Deuterium-labeled Phenylbutazone is a valuable tool for in vitro studies in drug metabolism and pharmacology. It enables a deeper understanding of metabolic pathways and serves as a crucial component for accurate bioanalytical methods. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of deuteration on the in vitro properties of Phenylbutazone. While direct comparative data on the kinetics of deuterated versus non-deuterated Phenylbutazone are still emerging, the principles of the kinetic isotope effect suggest that deuteration will likely modulate its metabolic profile. Further research in this area will undoubtedly provide more precise quantitative data to guide the development of safer and more effective therapeutic agents.

References

- 1. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 2. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, metabolism and excretion of phenylbutazone in cattle following intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. madbarn.com [madbarn.com]

- 17. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. uknowledge.uky.edu [uknowledge.uky.edu]

A Comparative Analysis of the Pharmacokinetics of Phenylbutazone and its Deuterated Analog, Diphenyl-d10-Phenylbutazone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone and its stable isotope-labeled analog, diphenyl-d10-phenylbutazone. While direct comparative pharmacokinetic studies between the two entities are not extensively available in published literature, this paper synthesizes existing data on phenylbutazone's absorption, distribution, metabolism, and excretion (ADME). It further explores the role of diphenyl-d10-phenylbutazone as an internal standard in bioanalytical assays, a practice predicated on the assumption of near-identical physicochemical and pharmacokinetic behavior to the unlabeled drug. This guide delves into the underlying principles of the kinetic isotope effect and its likely negligible impact on the metabolic fate of phenylbutazone when deuterium is substituted on the phenyl rings. Detailed experimental protocols for pharmacokinetic studies and bioanalytical methodologies are provided, alongside visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug development.

Introduction

Phenylbutazone is a potent NSAID with a long history of use in both human and veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and minimizing potential adverse effects. The use of stable isotope-labeled internal standards, such as diphenyl-d10-phenylbutazone, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to compensate for variability in sample preparation and instrument response. This practice relies on the core assumption that the labeled and unlabeled compounds co-elute and exhibit identical ionization efficiency, which in turn is based on their near-identical physicochemical properties.

This guide aims to provide a detailed comparison, drawing from existing literature on phenylbutazone and the established principles of deuteration in drug metabolism studies.

Pharmacokinetics of Phenylbutazone

The pharmacokinetic profile of phenylbutazone has been extensively studied in various species, most notably in humans and horses. The key parameters are summarized in the tables below.

Absorption

Phenylbutazone is well-absorbed after oral administration, although the rate of absorption can be influenced by factors such as formulation and the presence of food.

Distribution

Phenylbutazone is highly bound to plasma proteins, primarily albumin, which limits its volume of distribution. It tends to distribute into inflammatory exudates, which contributes to its therapeutic effect.

Metabolism

The metabolism of phenylbutazone is extensive and occurs primarily in the liver. The main metabolic pathways are hydroxylation of the butyl side chain and the phenyl rings, as well as glucuronidation. The two major pharmacologically active metabolites are oxyphenbutazone and γ-hydroxyphenylbutazone.

Excretion

Phenylbutazone and its metabolites are primarily excreted in the urine. A smaller proportion is eliminated in the feces.

Table 1: Summary of Key Pharmacokinetic Parameters of Phenylbutazone in Horses

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 3.5 - 6.5 hours | Horse | Intravenous | |

| Volume of Distribution (Vd) | 0.15 - 0.3 L/kg | Horse | Intravenous | |

| Clearance (CL) | 0.03 - 0.07 L/hr/kg | Horse | Intravenous | |

| Bioavailability (F) | 60 - 90% | Horse | Oral | |

| Time to Maximum Concentration (Tmax) | 2 - 4 hours | Horse | Oral | |

| Maximum Concentration (Cmax) | 10 - 20 µg/mL | Horse | Oral (4.4 mg/kg) |

Diphenyl-d10-Phenylbutazone: A Focus on its Role as an Internal Standard

Diphenyl-d10-phenylbutazone is a deuterated analog of phenylbutazone where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This substitution increases the molecular weight by ten atomic mass units, allowing for its differentiation from the unlabeled drug in mass spectrometry.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond. Cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate than the cleavage of a C-H bond. This phenomenon is known as the kinetic isotope effect (KIE). The magnitude of the KIE is dependent on the rate-limiting step of the reaction.

In the case of phenylbutazone, the primary sites of metabolic oxidation are the n-butyl side chain and to a lesser extent, the pyrazolidine ring. Hydroxylation of the phenyl rings is a minor metabolic pathway. As the deuterium substitution in diphenyl-d10-phenylbutazone is on the phenyl rings, the KIE on the major metabolic pathways is expected to be negligible. This is a critical reason why it is an excellent internal standard, as its rate of metabolism is anticipated to be virtually identical to that of non-labeled phenylbutazone.

Experimental Protocols

In Vivo Pharmacokinetic Study in Horses

Objective: To determine the pharmacokinetic profile of orally administered phenylbutazone.

Animals: Healthy adult horses, fasted overnight.

Procedure:

-

Administer a single oral dose of phenylbutazone (e.g., 4.4 mg/kg) as a paste or via nasogastric tube.

-

Collect blood samples (e.g., into heparinized tubes) at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Phenylbutazone

Objective: To quantify the concentration of phenylbutazone in plasma samples.

Sample Preparation:

-

Thaw plasma samples.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of diphenyl-d10-phenylbutazone (internal standard).

-

Add a protein precipitation agent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for both phenylbutazone and diphenyl-d10-phenylbutazone.

Visualizations

Phenylbutazone Metabolism Pathway

A Technical Guide to Phenylbutazone(diphenyl-d10) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Phenylbutazone(diphenyl-d10), a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. Deuterium-labeled compounds are critical tools in pharmaceutical research, offering enhanced stability and utility in a variety of analytical and metabolic studies. This document details the properties, suppliers, research applications, and experimental considerations for using Phenylbutazone(diphenyl-d10).

Physicochemical Properties

Phenylbutazone(diphenyl-d10) is a stable, isotopically labeled version of Phenylbutazone, where ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This substitution results in a higher molecular weight while maintaining nearly identical chemical reactivity to the parent compound.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | [3] |

| Synonyms | Phenylbutazone-d10, 4-Butyl-1,2-bis(phenyl-d5)pyrazolidine-3,5-dione | [3][4][5] |

| CAS Number | 1219794-69-0 | [3][5][6] |

| Molecular Formula | C₁₉H₁₀D₁₀N₂O₂ | [5][6] |

| Molecular Weight | 318.44 g/mol | [3][5][6] |

Suppliers and Quality Specifications

Sourcing high-purity Phenylbutazone(diphenyl-d10) is crucial for obtaining reliable and reproducible experimental results. Researchers should select suppliers who provide comprehensive analytical data. Key quality control metrics include isotopic enrichment and chemical purity, which are typically verified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

| Supplier | Purity/Enrichment Specification | Notes |

| Simson Pharma Limited | High quality, Certificate of Analysis provided. | Offers a range of Phenylbutazone impurities and related compounds.[5] |

| MedchemExpress | Not specified; for laboratory use. | Provides safety data sheets and storage instructions.[6] |

| Fisher Scientific (CDN) | Not specified; >4000 deuterated compounds. | Distributes products from CDN Isotopes.[4] |

| Amerigo Scientific | High quality. | Specialist distributor serving the life sciences.[9] |

| ResolveMass Laboratories | Isotopic purity exceeding 99.8%. | Specializes in custom deuterated compounds with thorough validation.[7] |

Note: For quantitative analysis, it is recommended to use deuterated standards with an isotopic enrichment of at least 98% to minimize background interference and ensure clear mass separation in LC-MS workflows.[1]

Key Research Applications

The primary application of Phenylbutazone(diphenyl-d10) is as an internal standard for the accurate quantification of Phenylbutazone in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS. Its near-identical chemical and physical properties to the unlabeled analyte allow it to co-elute during chromatography, effectively correcting for matrix effects and variations in instrument response.[1]

Other key applications include:

-

Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of Phenylbutazone.[2]

-

Drug Metabolism Research: Investigating metabolic pathways without the interference of the kinetic isotope effect.[2]

-

Tracer Studies: Using the labeled compound to follow the fate of the drug molecule in complex biological systems.

Mechanism of Action: Prostaglandin Synthesis Inhibition

Phenylbutazone, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. It is an efficient reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

Experimental Protocols

Protocol: Quantification of Phenylbutazone in Plasma using LC-MS/MS with Phenylbutazone(diphenyl-d10) as an Internal Standard

This protocol outlines a general procedure for using the deuterated standard in a typical bioanalytical workflow.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Phenylbutazone and Phenylbutazone(diphenyl-d10) in methanol.

- From these stocks, prepare serial dilutions (working solutions) for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

- Prepare a working solution of the internal standard (IS), Phenylbutazone(diphenyl-d10), at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (or calibrator/QC sample), add 20 µL of the IS working solution. Vortex briefly.

- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

- LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

- Ionization: Electrospray Ionization (ESI), positive mode.

- MRM Transitions:

- Phenylbutazone: Q1/Q3 (e.g., 309.2 -> 232.1)

- Phenylbutazone(diphenyl-d10): Q1/Q3 (e.g., 319.2 -> 242.1)

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

- Determine the concentration of Phenylbutazone in the unknown samples by interpolation from the calibration curve.

Mandatory Visualizations

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Quality Control Logic for Deuterated Standards

Ensuring the quality of deuterated compounds is paramount. The diagram below outlines the logical flow of quality control and documentation that researchers should expect from a reputable supplier.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of Phenylbutazone(diphenyl-d10).

-

Storage: Store the solid compound at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year or more). Stock solutions should be stored at -20°C or -80°C and used within 1 to 6 months.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][11] Handle the compound in a well-ventilated area or fume hood.

-

Stability: The material is generally stable under normal and recommended storage conditions.[6][11] Avoid contact with strong oxidizing agents.[11]

This technical guide provides a foundational understanding of Phenylbutazone(diphenyl-d10) for research purposes. By selecting high-quality materials and employing robust experimental protocols, researchers can leverage this valuable tool to achieve accurate and reproducible results in drug development and bioanalysis.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. Phenylbutazone(diphenyl-d10) | C19H20N2O2 | CID 154735120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylbutazone-d10 (diphenyl-d10), CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.nl]

- 5. Phenylbutazone D10 | CAS No- 1219794-69-0 | Simson Pharma Limited [simsonpharma.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. google.com [google.com]

- 9. Phenylbutazone(diphenyl-d10) - Amerigo Scientific [amerigoscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. cleanchemlab.com [cleanchemlab.com]

Methodological & Application

Application Notes and Protocols for Phenylbutazone-d10 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenylbutazone-d10 (diphenyl-d10) as an internal standard for the quantitative analysis of phenylbutazone (PBZ) and its active metabolite, oxyphenbutazone (OXPBZ), by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are particularly relevant for pharmacokinetic studies and residue monitoring in biological matrices.

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for the treatment of musculoskeletal disorders.[1][2] Accurate quantification of PBZ and its metabolite, OXPBZ, in biological samples is crucial for pharmacokinetic studies, drug monitoring, and food safety. The use of a stable isotope-labeled internal standard, such as Phenylbutazone-d10, is the gold standard for LC-MS/MS quantification as it compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated LC-MS/MS methods utilizing Phenylbutazone-d10 as an internal standard.

Table 1: Limits of Quantification (LOQ) for Phenylbutazone (PBZ) and Oxyphenbutazone (OXPBZ)

| Matrix | Analyte | LOQ | Reference |

| Equine Tissues (Muscle, Kidney, Liver) | PBZ | 0.5 ng/g | [1] |

| OXPBZ | 0.5 ng/g | [1] | |

| Equine Biological Fluids (Serum, Urine) | PBZ | 1.0 ng/mL | [1] |

| OXPBZ | 2.0 ng/mL | [1] | |

| Bovine Muscle | PBZ | 2.8 µg/kg | [1] |

| OXPBZ | 2.1 µg/kg | [1] | |

| Horse Meat | PBZ | < 5 µg/kg | [3] |

| Equine Plasma | PBZ & OXPBZ | 0.05 µg/mL | [4] |

Table 2: Calibration Curve Ranges for Phenylbutazone (PBZ) and Oxyphenbutazone (OXPBZ)

| Matrix | Analyte | Calibration Range | Reference |

| Equine Tissues | PBZ & OXPBZ | 0.5 - 100 ng/g | [2] |

| Equine Serum | PBZ | 1.0 - 150 ng/mL | [1] |

| OXPBZ | 2.0 - 300 ng/mL | [1] | |

| Equine Urine | PBZ | 1.0 - 150 ng/mL | [1] |

| OXPBZ | 2.0 - 300 ng/mL | [1] | |

| Equine Plasma | PBZ & OXPBZ | 0.05 - 20 µg/mL | [4] |

Experimental Protocols

The following are detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Analysis of PBZ and OXPBZ in Equine Tissues (Muscle, Kidney, Liver)

This protocol is adapted from a validated method for the analysis of PBZ and OXPBZ residues in equine tissues.[1][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Homogenization: Weigh 2 g of homogenized tissue into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Phenylbutazone-d10 internal standard solution (e.g., 20 ng/g).[2]

-

Enzymatic Hydrolysis (Optional but Recommended): For improved recovery, an enzymatic hydrolysis step can be included. Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.[3] Vortex and incubate for 1 hour at 37°C.[3]

-

Extraction: Cool the sample and add 10 mL of acetonitrile. Shake vigorously.[3] Centrifuge at 4500 rpm for 5 minutes and collect the supernatant.[3] Repeat the extraction with another 5 mL of acetonitrile, centrifuge, and combine the supernatants.[3]

-

Defatting: Pass the supernatant through a silica SPE cartridge.[3]

-

SPE Cleanup:

-

Condition an Oasis WAX SPE cartridge.

-

Load the sample extract.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 20% acetonitrile/80% isopropanol, and then 3 mL of 1% ammonium hydroxide in water.[2]

-

Dry the cartridge under vacuum for 5 minutes.[2]

-

Elute the analytes with 9 mL of 5% ammonium hydroxide in methanol.[2]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness at 55°C under a stream of nitrogen.[2] Reconstitute the residue in 200 µL of methanol and 300 µL of water.[2] Sonicate for 5 minutes and filter through a 0.2 µm PTFE filter before LC-MS/MS analysis.[2]

2. LC-MS/MS Conditions

-

LC System: Waters Acquity UPLC or equivalent.[2]

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) maintained at 50°C.[1]

-

Mobile Phase:

-

Gradient:

-

Start with 25% A, linearly increase to 90% A at 2.5 min, then to 95% A at 3.75 min.[1]

-

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 5 µL.[2]

-

Mass Spectrometer: Waters Quattro Premier or equivalent triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

MRM Transitions:

-

Phenylbutazone: Precursor ion and product ions to be optimized based on the specific instrument.

-

Oxyphenbutazone: Precursor ion and product ions to be optimized based on the specific instrument.

-

Phenylbutazone-d10 (Internal Standard): Precursor ion m/z 319.2.[1]

-

Protocol 2: Analysis of PBZ and OXPBZ in Equine Plasma/Serum

This protocol is based on a liquid-liquid extraction method.[5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquot: Take 0.5 mL of plasma or serum in a centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 20 µg/mL Phenylbutazone-d10 solution.[5]

-

Acidification: Add 75 µL of 1 M phosphoric acid and vortex to mix.[5] This step is crucial for improving the recovery of OXPBZ.[5]

-

Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), cap the tube, and mix on a rotorack for 10 minutes.[5]

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes.[5]

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness at 55°C under a stream of nitrogen.[5]

-

Reconstitution: Reconstitute the dried extract in 1.5 mL of 10 mM ammonium acetate/acetonitrile (90:10, v/v).[5]

2. LC-MS/MS Conditions

-

LC System: Agilent 1100 HPLC or equivalent.[6]

-

Column: Kinetex PFP Column (100 x 2.1 mm, 2.6 µm).[6]

-

Mobile Phase: Water:acetonitrile (50:50, v/v) with 0.1% formic acid.[6]

-

Flow Rate: 160 µL/min.[6]

-

Mass Spectrometer: AB/SCIEX API4000 or equivalent.[6]

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI) can be used. Negative ESI has also been reported to be effective.[4]

-

MRM Transitions (Positive Ion Mode):

Experimental Workflows

Caption: Workflow for tissue sample preparation and analysis.

Caption: Workflow for plasma/serum sample preparation and analysis.

References

- 1. cgfarad.ca [cgfarad.ca]

- 2. cgfarad.ca [cgfarad.ca]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. avmajournals.avma.org [avmajournals.avma.org]

Application Note: Quantification of Phenylbutazone in Plasma using Phenylbutazone(diphenyl-d10) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in equine practice, for the treatment of pain and inflammation associated with musculoskeletal disorders. Accurate quantification of phenylbutazone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of phenylbutazone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenylbutazone(diphenyl-d10) as the internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method utilizes a liquid-liquid extraction (LLE) procedure to isolate phenylbutazone and its deuterated internal standard, Phenylbutazone(diphenyl-d10), from plasma samples. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents

-

Phenylbutazone (analytical standard)

-

Phenylbutazone(diphenyl-d10) (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Phosphoric acid (1 M)

-

Blank plasma (species-specific, e.g., equine, canine)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of phenylbutazone and Phenylbutazone(diphenyl-d10) in methanol to obtain final concentrations of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the phenylbutazone primary stock solution with methanol to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Phenylbutazone(diphenyl-d10) primary stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

-

Add 20 µL of the 1 µg/mL Phenylbutazone(diphenyl-d10) internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 50 µL of 1 M phosphoric acid to each tube to acidify the sample and vortex.

-

Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

-

Cap the tubes and vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 1 min, return to 50% B and equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) - Phenylbutazone | 309.2 |

| Product Ion (m/z) - Phenylbutazone | 160.2, 232.1 (quantifier and qualifier) |

| Precursor Ion (m/z) - Phenylbutazone(diphenyl-d10) | 319.2 |

| Product Ion (m/z) - Phenylbutazone(diphenyl-d10) | 165.2, 237.1 (quantifier and qualifier) |

| Collision Energy | Optimized for the specific instrument |

| Capillary Voltage | Optimized for the specific instrument |

| Gas Flow Rates | Optimized for the specific instrument |

Note: The specific SRM transitions and collision energies should be optimized for the mass spectrometer being used.

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of phenylbutazone to Phenylbutazone(diphenyl-d10) against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Phenylbutazone | 1 - 5000 | > 0.995 |

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in multiple replicates.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low | 5 | < 10% | < 10% | ± 15% |

| Medium | 500 | < 10% | < 10% | ± 15% |

| High | 4000 | < 10% | < 10% | ± 15% |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined to establish the sensitivity of the method.

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Visualizations

Caption: Experimental workflow for the quantification of phenylbutazone in plasma.

Caption: Role of the internal standard in ensuring accurate quantification.

Application Note: Quantitative Determination of Phenylbutazone and its Metabolite Oxyphenbutazone in Equine Samples by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of phenylbutazone (PBZ) and its primary active metabolite, oxyphenbutazone (OXPBZ), in various equine biological matrices, including plasma, urine, and tissues. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) commonly used in equine medicine for the treatment of musculoskeletal disorders.[1] The monitoring of its concentration, along with its metabolite, is crucial for both therapeutic drug monitoring and anti-doping control in performance horses.[2][3] The described methodology utilizes liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C8 or C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The method is validated to demonstrate high sensitivity, specificity, accuracy, and precision, making it suitable for routine analysis in research and drug testing laboratories.

Introduction

Phenylbutazone is a potent NSAID widely used in equine practice for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[4] In horses, phenylbutazone is extensively metabolized, with oxyphenbutazone being a major active metabolite.[4][5][6] Due to the potential for adverse effects and its use in competitive animals, regulatory bodies have established threshold levels for phenylbutazone and its metabolites.[7] Consequently, highly sensitive and specific analytical methods are required for their accurate quantification in various biological samples. LC-MS/MS has become the gold standard for this application due to its superior sensitivity, specificity, and high-throughput capabilities compared to older methods like GC-MS, which often require time-consuming derivatization steps.[7]

Phenylbutazone Metabolism

In the horse, phenylbutazone undergoes significant hepatic metabolism.[4] The primary metabolic pathway is aromatic hydroxylation, which is mediated by cytochrome P450 enzymes, specifically CYP3A97, to form oxyphenbutazone.[5] Another metabolite, gamma-hydroxy phenylbutazone, is also formed.[5] Both parent drug and metabolites can undergo glucuronidation to facilitate their excretion in urine and bile.[8]

Caption: Metabolic pathway of Phenylbutazone in the horse.

Experimental Protocols

Sample Preparation

A generalized workflow for sample preparation is presented below. Specific protocols for plasma/serum, urine, and tissue are detailed subsequently.

Caption: General experimental workflow for sample preparation.

Protocol 1: Plasma/Serum Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 0.5 mL of equine plasma or serum into a centrifuge tube.

-

Add 10 µL of a 20 µg/mL internal standard (IS) solution (e.g., d9-phenylbutazone).[7]

-

Add 75 µL of 1 M phosphoric acid to acidify the sample and vortex to mix.[7]

-

Add 5 mL of methyl tert-butyl ether (MTBE), cap the tube, and mix on a rotorack for 10 minutes.[7]

-

Centrifuge at 3000 rpm for 10 minutes.[7]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 55°C.[7]

-

Reconstitute the dried extract in 1.5 mL of the initial mobile phase (e.g., 90:10 v/v 10 mM ammonium acetate:acetonitrile).[7]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation

-

To 2 mL of urine, add the internal standard.[1]

-

Follow steps 3-9 from the Plasma/Serum Sample Preparation protocol.

Protocol 3: Tissue Sample Preparation (Muscle, Liver, Kidney)

-

Weigh 1-2 g of homogenized tissue into a polypropylene centrifuge tube.[9][10]

-

Add 50 µL of the internal standard working solution.[9]

-

Add 2 mL of sodium acetate and L-ascorbic acid buffer (pH 4.5) and vortex vigorously.[9]

-

For analysis of glucuronidated metabolites, add 50 µL of β-glucuronidase and incubate at 37°C for 1 hour.[10]

-

Add 5 mL of acetonitrile, shake for 10 minutes, and centrifuge at 4,750 rpm for 10 minutes.[9]

-

Collect the supernatant. Repeat the extraction with another 5 mL of acetonitrile, centrifuge, and combine the supernatants.[10]

-

The combined supernatant can be further cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.[9]

-

Condition the SPE cartridge with methanol and then with 0.02 M L-ascorbic acid.[9]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 0.02 M L-ascorbic acid and demineralized water.[9]

-

Dry the cartridge under vacuum.

-

Elute the analytes with a suitable solvent such as a mixture of n-hexane and ethyl acetate or acetonitrile.[9][10]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[9]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrumental conditions for the analysis of phenylbutazone and oxyphenbutazone.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition 1 (for Plasma) | Condition 2 (for Tissues/Urine) |

| LC System | Accela LC Pump or equivalent[7] | Waters Acquity UPLC or equivalent[8] |

| Column | Ace 5 C8 (2.1 x 75 mm, 5 µm)[7] | Agilent Poroshell (2.1 x 50 mm, 2.1 µm)[8] |

| Mobile Phase A | 10 mM Ammonium acetate[7] | 5 mM Ammonium formate, pH 3.9[1][8] |

| Mobile Phase B | Acetonitrile[7] | Methanol or Acetonitrile[1][8] |

| Gradient | Gradient programming (specifics in reference)[7] | Gradient programming (specifics in reference)[8] |

| Flow Rate | 0.2 - 0.4 mL/min | 0.3 - 0.5 mL/min |

| Injection Volume | 5 µL[7][8] | 1-5 µL[1] |

| Column Temp. | Ambient or 40°C | 40°C |

| Run Time | ~8 minutes[7] | ~4 minutes[1] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantum Ultra, Waters Premier)[7][8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[7] or Positive[1] |

| Ion Spray Voltage | -4500 V (Negative) or 400 V (Positive)[1] |

| Source Temp. | 500 - 650°C[1] |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | PBZ: 307.1 - 309.2; OXPBZ: 323.1 - 325.2 |

| Product Ions (m/z) | PBZ: 132.1, 160.1, 232.1; OXPBZ: 148.1, 248.1 |

| Internal Standard | PBZ-d9: 316.2 → 241.1; PBZ-d10: 319.2 → 121.1 |

Note: Specific precursor and product ions may vary slightly depending on the instrument and ionization mode. The values presented are commonly reported examples.

Quantitative Data Summary

The presented LC-MS/MS method demonstrates excellent performance characteristics for the analysis of phenylbutazone and oxyphenbutazone in equine samples.

Table 3: Method Performance Characteristics

| Parameter | Phenylbutazone | Oxyphenbutazone | Sample Matrix | Reference |

| Linearity Range | 0.05 - 20 µg/mL | 0.05 - 20 µg/mL | Plasma | [7][11] |

| 1.0 - 150 ng/mL | 2.0 - 300 ng/mL | Serum/Urine | [1] | |

| 0.5 - 100 ng/g | 0.5 - 100 ng/g | Tissue | [8] | |